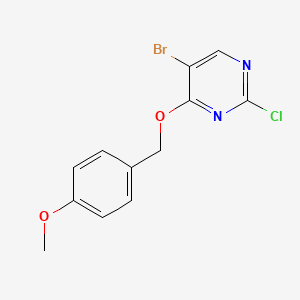

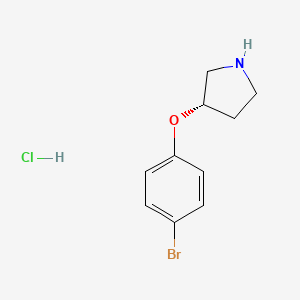

5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

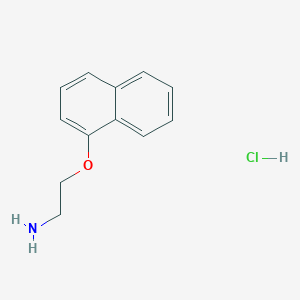

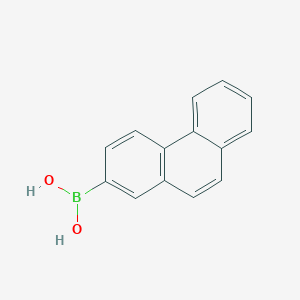

The molecular structure of this compound is represented by the linear formula C15H13BrClNO2 . Its molecular weight is 354.63 . The InChI code is 1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are part of a practical process that has been demonstrated to be scalable with a great yield .Aplicaciones Científicas De Investigación

Antiviral Activity

Research into pyrimidine derivatives has identified their potential in inhibiting retrovirus replication. Specifically, derivatives of 2,4-diaminopyrimidines, synthesized through various modifications including bromination, have demonstrated significant antiretroviral activity without measurable toxicity. This makes them comparable to reference antiretroviral drugs such as adefovir and tenofovir, highlighting their potential application in treating retroviral infections including HIV (Hocková et al., 2003).

Synthetic Intermediate for Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. For example, it has been involved in the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, demonstrating its utility in generating novel heterocyclic structures with potential pharmaceutical applications (Rahimizadeh et al., 2007).

Antitumor Activity

The structural modification of pyrimidine derivatives, including those substituted at the 5-position, has shown promising in vitro antitumor activity. A specific study on the synthesis of hetero annulated carbazoles, starting from a related pyrimidine compound, identified a derivative with excellent therapeutic potential against cancer cell proliferation. This highlights the compound's role in the development of new antitumor agents (Murali et al., 2017).

Synthetic Pathways for Heteroarylpyrimidines

In the realm of organic chemistry, the compound serves as a building block for synthesizing heteroarylpyrimidines through Suzuki cross-coupling reactions. This application underscores its value in constructing complex molecular architectures, which could have implications in drug development and materials science (Saygılı et al., 2004).

Antimicrobial Agents

Derivatives synthesized from 5-Bromo-2-chloro-4-((4-methoxybenzyl)oxy)pyrimidine have been evaluated for their antimicrobial properties. A series of novel compounds were assessed against various strains of bacteria and fungi, revealing moderate to good antimicrobial activities. This suggests the compound's derivatives as potential candidates for developing new antimicrobial agents (Prasanna Kumara et al., 2013).

Mecanismo De Acción

Target of Action

It is known that a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy .

Mode of Action

If it is similar to sglt2 inhibitors, it may work by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, affect the renal glucose reabsorption pathway .

Propiedades

IUPAC Name |

5-bromo-2-chloro-4-[(4-methoxyphenyl)methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-17-9-4-2-8(3-5-9)7-18-11-10(13)6-15-12(14)16-11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNYBZKPGFPESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)

![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)